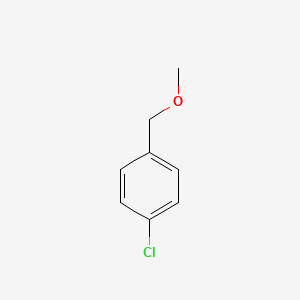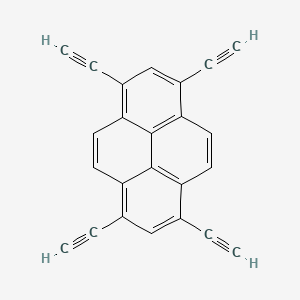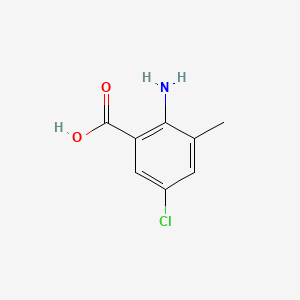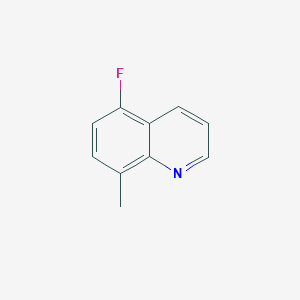
5-氟-8-甲基喹啉
描述
5-Fluoro-8-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.
科学研究应用
5-Fluoro-8-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Material Science: The compound is used in the development of liquid crystals and dyes for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methylquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. For example, 5-Fluoro-8-methylquinoline can be synthesized by reacting 8-methylquinoline with a fluorinating agent such as silver fluoride (AgF) under appropriate conditions .
Another method involves the cyclization of fluorinated aniline derivatives. The Skraup cyclization is an effective synthetic route to transform fluorinated aniline into fluorinated quinoline derivatives. This method involves reacting the aniline derivative with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 5-Fluoro-8-methylquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to minimize side reactions and maximize the efficiency of the process .
化学反应分析
Types of Reactions
5-Fluoro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include silver fluoride (AgF) and other fluorinating agents.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
作用机制
The mechanism of action of 5-Fluoro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased biological activity. For example, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
相似化合物的比较
Similar Compounds
5-Fluoroquinoline: Similar to 5-Fluoro-8-methylquinoline but lacks the methyl group at the 8-position.
8-Methylquinoline: Similar to 5-Fluoro-8-methylquinoline but lacks the fluorine atom at the 5-position.
5,8-Difluoroquinoline: Contains two fluorine atoms at the 5 and 8 positions, providing different chemical properties and biological activities.
Uniqueness
5-Fluoro-8-methylquinoline is unique due to the presence of both a fluorine atom at the 5-position and a methyl group at the 8-position. This combination of substituents enhances its chemical reactivity and biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
5-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHEHMTWJYXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479451 | |
| Record name | 5-fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-18-4 | |
| Record name | 5-fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of halogenation in the context of quinoline chemistry, particularly regarding 5-Fluoro-8-methylquinoline?
A1: Halogenation, specifically the introduction of fluorine, chlorine, or bromine atoms, plays a crucial role in modifying the chemical properties of quinoline derivatives. In the provided research, the authors describe methods for aromatic chlorination and iodination of 8-methylquinoline. [] While 5-Fluoro-8-methylquinoline itself is not directly synthesized in these papers, the halogenation reactions described could potentially be adapted to synthesize this compound. Introducing a fluorine atom at the 5-position can alter the electronic distribution within the quinoline ring system, influencing its reactivity and potential interactions with biological targets.
Q2: The research mentions the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines. How does the introduction of an 8-(N-methyl-N-2-propynyl)aminomethyl group compare to halogenation in terms of modifying quinoline properties?
A2: Introducing an 8-(N-methyl-N-2-propynyl)aminomethyl group represents a significant structural modification compared to halogenation. While halogenation primarily alters the electronic properties of the quinoline ring, adding the 8-(N-methyl-N-2-propynyl)aminomethyl group introduces both steric bulk and potential for further chemical reactions. [] This bulky substituent can influence the molecule's ability to interact with enzymes or receptors, impacting its biological activity. Additionally, the propynyl group can participate in click chemistry reactions, offering opportunities for further derivatization and conjugation to other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


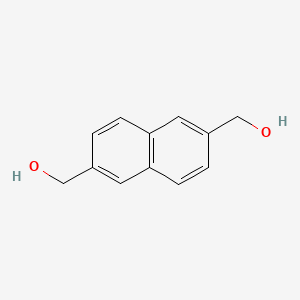

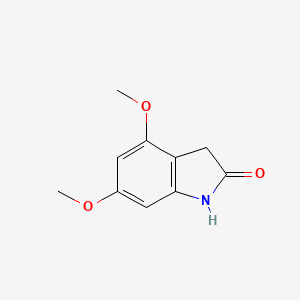

![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

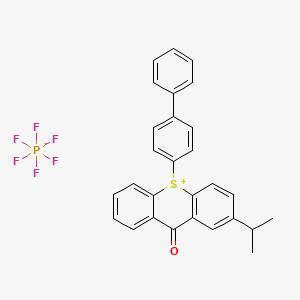
![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)
